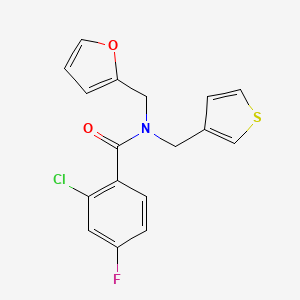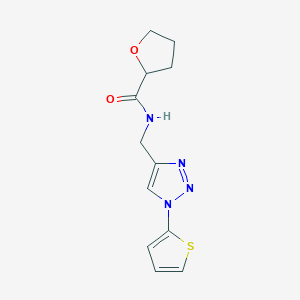![molecular formula C15H13ClN4O3S B2715605 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole CAS No. 2416237-11-9](/img/structure/B2715605.png)
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole, also known as TAK-915, is a tetrazole compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole is a selective antagonist of the GABA(A) α5 receptor subtype. This receptor subtype is primarily expressed in the hippocampus and is involved in cognitive processes such as learning and memory. By blocking the GABA(A) α5 receptor subtype, 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole enhances cognitive function and memory consolidation (Nakazato et al., 2017).
Efectos Bioquímicos Y Fisiológicos
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole has been shown to improve cognitive function and memory consolidation in animal models. In addition, 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole has been shown to increase the release of acetylcholine in the hippocampus, which is important for learning and memory (Takahashi et al., 2018).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole is its selectivity for the GABA(A) α5 receptor subtype, which reduces the potential for off-target effects. However, one limitation is that 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole has a relatively short half-life in the body, which may require frequent dosing in clinical applications (Nakazato et al., 2017).
Direcciones Futuras
For 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole research include exploring its potential therapeutic applications in other cognitive disorders such as Parkinson's disease and attention deficit hyperactivity disorder. In addition, further studies are needed to determine the optimal dosing and administration of 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole in clinical settings (Takahashi et al., 2018).
Conclusion:
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole is a tetrazole compound that has shown promise in preclinical studies for its potential therapeutic applications in cognitive disorders such as Alzheimer's disease and schizophrenia. Its selectivity for the GABA(A) α5 receptor subtype and ability to enhance cognitive function make it a promising candidate for further research.
Métodos De Síntesis
The synthesis of 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole involves the reaction of 2-chlorobenzyl chloride and methylsulfinylmethane with sodium azide and copper(I) iodide in dimethyl sulfoxide. This reaction produces 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole with a yield of 63% (Tong et al., 2019).
Aplicaciones Científicas De Investigación
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole has been studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. In preclinical studies, 5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole has been shown to improve cognitive function and reduce symptoms of schizophrenia in animal models (Nakazato et al., 2017; Takahashi et al., 2018).
Propiedades
IUPAC Name |
5-[(2-chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S/c1-23-13-7-4-6-12(9-13)20-15(17-18-19-20)24(21,22)10-11-5-2-3-8-14(11)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEWGLXEQFAULP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=N2)S(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

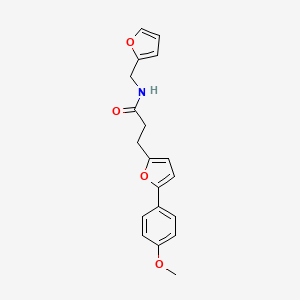
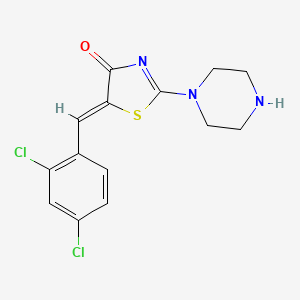
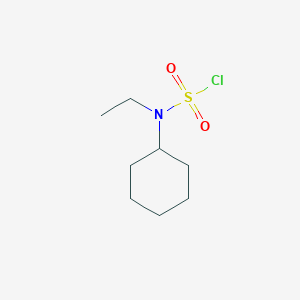
![6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B2715527.png)
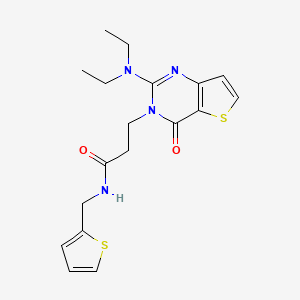
![2-(2-Methylphenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2715531.png)
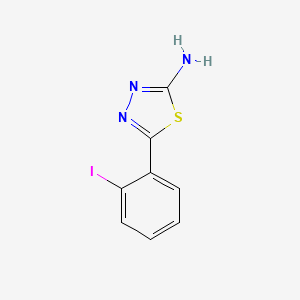
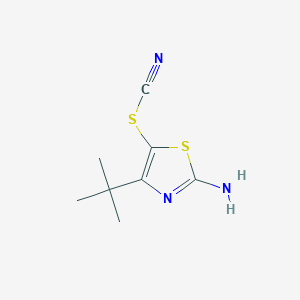
![N-benzyl-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2715535.png)
![(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-(tetrahydrofuran-2-ylmethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2715536.png)
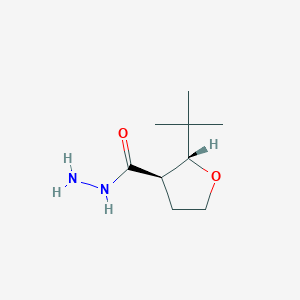
![1,3-Bis(4-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2715541.png)
